REACTION_CXSMILES
|
N(OCCC(C)C)=O.CS[S:11][CH3:12].[Br:13][C:14]1[CH:20]=[CH:19][C:17](N)=[C:16]([N+:21]([O-:23])=[O:22])[CH:15]=1>>[Br:13][C:14]1[CH:20]=[CH:19][C:17]([S:11][CH3:12])=[C:16]([N+:21]([O-:23])=[O:22])[CH:15]=1
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Name
|
|
Quantity
|
10.05 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
49.5 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
|
Quantity
|
10.85 g
|
Type
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reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
85 (± 5) °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 25° C.
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The resulting residue was dissolved in ethyl acetate (300 mL)
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Type
|
WASH
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Details
|
The organic layer was washed successively with a 1N aqueous hydrochloric acid solution (1×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution (1×300 mL), dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo Biotage chromatography (FLASH 40M, Silica, 6/1 to 5/1 hexanes/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)SC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.05 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |